8-Hydroxy-2-quinolinesulfonic acid monohydrate
Overview
Description
8-Hydroxy-2-quinolinesulfonic acid monohydrate is a compound with the empirical formula C9H7NO4S · H2O and a molecular weight of 243.24 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-2-quinolinesulfonic acid monohydrate consists of a phenol ring fused with a pyridine ring . The compound’s SMILES string is O.Oc1cccc2ccc (nc12)S (O) (=O)=O .
Scientific Research Applications
Iron-Chelators for Neuroprotection
This compound acts as an iron-chelator, which is significant in neuroprotective strategies. Chelating iron can help in reducing oxidative stress and neurodegeneration .
Anticancer Agents
Derivatives of 8-Hydroxyquinoline have been studied for their potential as anticancer agents due to their ability to chelate metals that are essential for tumor growth and metastasis .
Inhibitors of 2OG-dependent Enzymes
These compounds can inhibit 2-oxoglutarate (2OG)-dependent enzymes, which play a role in various biological processes including DNA repair and oxygen sensing .
Chelators of Metalloproteins
They can act as chelators for metalloproteins, potentially affecting the metal’s biological availability and activity .
Anti-HIV Agents
Research has shown that 8-Hydroxyquinoline derivatives can act as potent anti-HIV agents, providing a new avenue for HIV treatment .
Antifungal Agents
Their antifungal properties make them candidates for treating fungal infections .
Antileishmanial Agents
These compounds have been explored for their use in treating leishmaniasis, a disease caused by protozoan parasites .
Antischistosomal Agents
They have potential applications as antischistosomal agents, offering treatment options for schistosomiasis, a disease caused by parasitic worms .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
8-Hydroxy-2-quinolinesulfonic acid monohydrate and its derivatives have been found to exhibit antifungal activity. The compound interacts with the cell wall and cell membrane of fungi, leading to their disruption . For instance, one derivative, chloroiodohydroxyquinoline, disrupts the cell wall and inhibits the formation of pseudohyphae in Candida albicans . Another derivative, 8-hydroxy-5-quinolinesulfonic acid, impairs the functional integrity of the cell membrane .
Biochemical Pathways
The compound’s ability to form complexes with a wide range of metal ions, including cu 2+, zn 2+, bi 2+, mn 2+, mg 2+, cd 2+, ni 2+, fe 3+, and al 3+ , suggests that it may interfere with metal-dependent enzymatic processes and disrupt cellular homeostasis.
Result of Action
The result of the action of 8-Hydroxy-2-quinolinesulfonic acid monohydrate is the disruption of fungal cell walls and membranes, leading to cell death . This antifungal activity, combined with the broad-spectrum antimicrobial activity demonstrated by 8-Hydroxyquinoline derivatives , suggests potential therapeutic applications for this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Hydroxy-2-quinolinesulfonic acid monohydrate. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . It should also be stored away from oxidizing agents and bases to maintain its stability .
properties
IUPAC Name |
8-hydroxyquinoline-2-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14;/h1-5,11H,(H,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVWNIJUCGABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716774 | |
Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-quinolinesulfonic acid monohydrate | |
CAS RN |
20946-17-2 | |
Record name | 8-Hydroxyquinoline-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxy-2-quinolinesulfonic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.